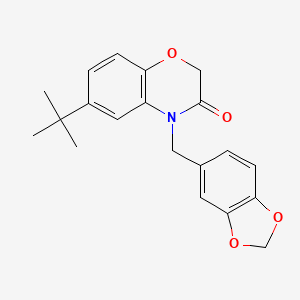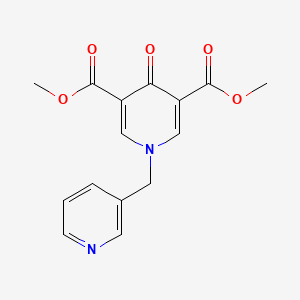![molecular formula C13H14N6O3 B11480847 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine](/img/structure/B11480847.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine is a complex organic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings
Preparation Methods
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine involves multiple steps, typically starting with the formation of the oxadiazole rings. One common method involves the nitration, oxidation, and coupling reactions of precursor compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium dichloroisocyanurate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, toluene, and gaseous ammonia . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its stability and bioactivity.
Industry: Utilized in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s activity and stability . Pathways involved may include oxidative stress responses and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Compared to these compounds, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern and the presence of both 1,2,4- and 1,2,5-oxadiazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N6O3 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-[5-[2-(4-methoxyphenyl)ethylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H14N6O3/c1-20-9-4-2-8(3-5-9)6-7-15-13-16-12(19-21-13)10-11(14)18-22-17-10/h2-5H,6-7H2,1H3,(H2,14,18)(H,15,16,19) |
InChI Key |
ANLZXKIDEYTPRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)ethyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate](/img/structure/B11480765.png)

![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11480773.png)
![(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one](/img/structure/B11480785.png)
![3-[(cyclopropylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480788.png)
![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11480792.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11480796.png)
![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one](/img/structure/B11480803.png)
![7-(4-nitrophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480813.png)
![1-[3-(dimethylamino)propyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11480821.png)

![3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B11480836.png)
![9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11480837.png)
![3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11480845.png)
